An In-depth Technical Guide to 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride
An In-depth Technical Guide to 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS No: 152537-02-5[1]). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, analytical methodologies, and chemical reactivity. By synthesizing data from established chemical literature and supplier technical data sheets, this guide aims to serve as an authoritative resource for the effective handling, characterization, and application of this versatile azetidine-based building block in medicinal chemistry and organic synthesis.
Chemical Identity and Structure
2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a small molecule scaffold featuring a strained four-membered azetidine ring substituted with an ethanol group.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient building block for further chemical modification.[2][3]
Systematic IUPAC Name: 2-(Azetidin-3-yl)ethan-1-ol hydrochloride
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 152537-02-5 | Biosynth[1] |
| Molecular Formula | C₅H₁₂ClNO | Biosynth, BLDpharm[1][4] |
| Molecular Weight | 137.61 g/mol | Biosynth, BLDpharm[1][4] |
| SMILES | C1C(CN1)CCO.Cl | Biosynth[1] |
| MDL Number | MFCD19220793 | Biosynth[1] |
Note: Some suppliers list a different CAS number (2068152-34-9) for a structurally identical compound, which may represent a different salt form or stereoisomer.[4] Researchers should verify the specific batch information.
The core structure consists of the azetidine ring, a four-membered heterocycle containing one nitrogen atom. This ring system is characterized by significant ring strain (approx. 25.4 kcal/mol), which dictates its reactivity.[5] While more stable and easier to handle than the corresponding three-membered aziridines, azetidines are more reactive than five-membered pyrrolidines, offering a unique profile for synthetic transformations.[5][6] The secondary amine within the ring and the primary alcohol of the ethanol substituent are the key functional groups for chemical derivatization.
Physicochemical Properties
The hydrochloride salt form significantly influences the physical properties of the parent amine. Amine salts are generally crystalline solids with higher melting points and greater water solubility compared to their free base counterparts.[2][3] This increased stability also prevents oxidation of the amine's lone pair, enhancing shelf-life.[7]
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |
| Solubility | Soluble in water, methanol. Limited solubility in less polar organic solvents. | The ionic nature of the salt enhances polarity and solubility in protic solvents. |
| Melting Point | Data not available | Expected to be a high-melting solid, typical for hydrochloride salts.[8] |
| Boiling Point | Data not available | Decomposes upon strong heating. |
| pKa | Data not available | The pKa of the azetidinium ion is expected to be around 10-11, similar to other cyclic secondary amines. |
Spectroscopic and Analytical Profile
Accurate characterization is essential for confirming the identity and purity of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride. The following sections describe the expected spectroscopic data and a general workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or CD₃OD.
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of all non-exchangeable protons.
-
Azetidine Ring Protons: Complex multiplets are expected for the CH and CH₂ groups of the azetidine ring, typically in the range of 3.0-4.0 ppm.
-
Ethanol Side Chain: The methylene group adjacent to the oxygen (-CH₂-OH) will appear as a triplet around 3.6 ppm. The methylene group adjacent to the azetidine ring (-CH₂-CH₂OH) will appear as a quartet or multiplet around 1.7 ppm.
-
Exchangeable Protons: The N-H and O-H protons will be visible in aprotic solvents like DMSO-d₆ but will exchange with the solvent in D₂O or CD₃OD, often disappearing from the spectrum.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.
-
Azetidine Carbons: Signals for the azetidine ring carbons are expected in the range of 40-60 ppm.
-
Ethanol Carbons: The carbon bearing the hydroxyl group (-CH₂OH) will be the most downfield of the aliphatic signals (around 60 ppm), while the other side-chain carbon will be further upfield.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected base peak in the positive ion mode would correspond to the free base [M+H]⁺.
-
Expected [M+H]⁺: 102.09 (for C₅H₁₁NO)
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.
-
N-H Stretch: A moderate absorption band in the 3100-3500 cm⁻¹ region, often overlapping with the O-H band, corresponds to the secondary amine salt (N⁺-H).
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the aliphatic C-H bonds.
-
C-O Stretch: A strong band around 1050-1150 cm⁻¹ corresponds to the C-O single bond of the primary alcohol.
Analytical Quality Control Workflow
A robust quality control (QC) process is critical to ensure the integrity of the material for research and development.
Caption: Workflow for Quality Control Analysis.
Chemical Reactivity and Stability
Stability
As a hydrochloride salt, 2-(Azetidin-3-yl)ethan-1-ol is significantly more stable than its free-base form.[2][3] The protonation of the nitrogen atom protects the lone pair from oxidative degradation.[7] The compound is generally stable under standard storage conditions (room temperature, well-sealed container). However, the strained azetidine ring can be susceptible to ring-opening under certain conditions, such as strong acidic or basic environments or in the presence of potent nucleophiles, especially at elevated temperatures.[9]
Reactivity
The molecule possesses two primary reactive sites: the secondary amine of the azetidine ring and the primary alcohol of the ethanol side chain.
-
N-Functionalization: The secondary amine is a nucleophile (after neutralization to the free base) and can undergo a variety of common amine reactions, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.
-
-
O-Functionalization: The primary alcohol can be:
-
Oxidized: To form the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Esterified: Reaction with carboxylic acids (e.g., Fischer esterification) or acyl chlorides.
-
Etherified: For example, via Williamson ether synthesis.
-
-
Ring-Opening Reactions: The inherent strain of the azetidine ring allows for nucleophilic ring-opening reactions, which can be a powerful synthetic strategy.[5][10] This is typically promoted by strong nucleophiles and Lewis or Brønsted acids.[9]
Caption: Key Reactive Sites of the Molecule.
Applications in Medicinal Chemistry
Azetidine-containing scaffolds are highly valued in drug discovery.[5] The rigid, four-membered ring provides a well-defined three-dimensional structure that can orient substituents into specific vectors, improving binding affinity to biological targets.[9] The azetidine motif is found in numerous approved drugs and clinical candidates.[9] 2-(Azetidin-3-yl)ethan-1-ol hydrochloride serves as a versatile building block for introducing this valuable pharmacophore into larger molecules, allowing for exploration of chemical space around a target protein.
Safety, Handling, and Storage
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following protocols are generalized methodologies and must be adapted and validated by the end-user for their specific equipment and application.
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Rationale: Due to its high polarity and lack of a strong UV chromophore, direct analysis of this compound can be challenging.[11] This method uses a C18 column, which is common, but retention may be poor. An alternative is HILIC or derivatization. For simplicity, a standard C18 method is presented, which should be sufficient for general purity assessment, with the understanding that the analyte will elute early.
-
Instrumentation: HPLC system with UV detector or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for end-absorption) or ELSD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.
-
System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.
-
Analysis: The main peak corresponding to the analyte should elute near the solvent front. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: N-Acylation with Acetyl Chloride (Example Derivatization)
Rationale: This protocol demonstrates a typical reaction to functionalize the secondary amine, forming an amide. The reaction is performed on the free base, which must first be generated from the hydrochloride salt.
-
Free Base Generation: Dissolve 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath (0 °C). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is ~9-10. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The free base may be less stable; use immediately.
-
Acylation Reaction: Dissolve the crude free base from step 1 in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (TEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the N-acetylated product.
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Why are organic amines often more stable as the HCl salt than in the free base form?. (2015). Stack Exchange. Retrieved from [Link]
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Pfannhauser, W., & Thaller, A. (1999). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 25-32. Retrieved from [Link]
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Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2573-2592. Retrieved from [Link]
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Johnston, L. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]
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Al-Khazragie, Z. K., Al-Fartosy, A. J. M., & Al-Salami, B. K. (2022). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. Retrieved from [Link]
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Polar compounds separation by HPLC - any thoughts?. (2014). ResearchGate. Retrieved from [Link]
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The Crucial Role of Hydrochloride Salts in Chemical Stability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Cernijenko, A., & Slavicek, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 2573-2592. Retrieved from [Link]
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HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Kennemur, J. L., & Jacobsen, E. N. (2016). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 138(49), 16101–16104. Retrieved from [Link]
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Mhagama, S., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(10), 1693. Retrieved from [Link]
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1-Azabicyclo(2.2.2)octan-3-ol, 3-acetate, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
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